4-ethyl-1-phenyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFLRWZBPPLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Computational Characterization of 4 Ethyl 1 Phenyl 1h 1,2,3 Triazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the cornerstone for determining the molecular structure of 1,2,3-triazole derivatives in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural assignment.
Regioselective Assignment and Structural Elucidation
The synthesis of 1-phenyl-4-ethyl-1H-1,2,3-triazole, typically achieved through a [3+2] cycloaddition reaction (a "click reaction") between phenyl azide (B81097) and 1-butyne (B89482), can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. NMR spectroscopy is instrumental in distinguishing between these isomers.
For 1,4-disubstituted 1,2,3-triazoles, the proton on the triazole ring (H-5) typically appears as a singlet in the ¹H NMR spectrum. The chemical shift of this proton is a key diagnostic signal. In related 1,4-disubstituted 1,2,3-triazoles, this singlet is often observed in the range of δ 7.5–8.7 ppm. rsc.org The carbon signals in the ¹³C NMR spectrum are also characteristic, with the C-4 and C-5 carbons of the triazole ring appearing between δ 122 and 149 ppm. rsc.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for definitive assignment. An HMBC experiment would show a correlation between the triazole proton (H-5) and the quaternary carbon of the phenyl group attached to the N-1 nitrogen, confirming the 1,4-substitution pattern. Similarly, correlations between the ethyl group's protons and the C-4 carbon of the triazole ring would solidify the assignment.
While specific spectral data for 4-ethyl-1-phenyl-1H-1,2,3-triazole is not detailed in the provided results, the analysis of the closely related compound 1-benzyl-4-phenyl-1H-1,2,3-triazole shows the characteristic triazole proton (C=CH) as a singlet at δ 7.85 ppm. The corresponding ¹³C NMR spectrum displays the triazole carbons at δ 121 ppm and δ 146 ppm.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For a triazole derivative like this compound, the IR spectrum would be expected to show:
C-H stretching vibrations for the aromatic phenyl ring and the aliphatic ethyl group, typically in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
C=C and C=N stretching vibrations from the phenyl and triazole rings in the 1600-1400 cm⁻¹ region.
Characteristic bands corresponding to the triazole ring skeletal vibrations .
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The phenyl and triazole rings constitute a conjugated system. In similar triazole derivatives, absorption bands corresponding to π→π* and n→π* electronic transitions are typically observed. For example, the UV-Vis spectrum of 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole in CH₂Cl₂ shows a maximum absorption (λ_max) at 297.0 nm. The absorption spectrum for various 1-methyl-4-phenyl-1H-1,2,3-triazole complexes shows transitions in the 250-450 nm range.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃), the expected exact mass is 173.0953.
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula. The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this exact mass would provide strong evidence for the compound's identity. For instance, the related compound 4-(4-phenyl-1,2,3-triazol-1-yl)-butan-1-ol showed a calculated HRMS value for [M+H]⁺ of 218.1288, with an experimental value of 218.1287, confirming its composition.
The fragmentation pattern observed in the mass spectrum can also offer structural information. A common fragmentation pathway for such molecules involves the loss of a stable N₂ molecule from the triazole ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound is not available in the search results, data from analogous structures provide valuable insights. For example, the crystal structure of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate reveals a planar triazole ring. In this related structure, the dihedral angle between the triazole ring and the attached phenyl ring is 18.36(9)°. Similar studies on other 1,4-disubstituted triazoles show that the planarity of the rings and the torsion angles between them are key structural features. Such an analysis for this compound would confirm the connectivity and provide details on its solid-state conformation and packing.
| Crystal Data for Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | |
| Chemical Formula | C₁₂H₁₃N₃O₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 5.6646 (15) |
| b (Å) | 8.644 (2) |
| c (Å) | 12.393 (3) |
| α (°) | 85.549 (4) |
| β (°) | 81.179 (4) |
| γ (°) | 74.569 (4) |
| Volume (ų) | 577.6 (3) |
| Z | 2 |
Computational Chemistry Approaches
Computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insight into molecular properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the geometric, electronic, and spectroscopic properties of molecules. For this compound, DFT calculations could be used to:
Optimize the molecular geometry: This predicts bond lengths and angles, which can be compared with X-ray crystallography data if available.
Predict spectroscopic data: DFT can calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental ones aids in spectral assignment.
Analyze molecular orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic properties.
DFT studies on related 1,2,3-triazole systems have been used to explore their geometry and electronic structures, often showing good agreement with experimental findings and helping to explain their reactivity and potential applications.
Semiempirical Methods for Structural and Electronic Insights
Semiempirical quantum mechanical methods offer a computationally efficient approach to understanding the structural and electronic properties of molecules. These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to approximate solutions. For 1,2,3-triazole systems, semiempirical methods can provide valuable information about molecular geometry, electronic distribution, and reactivity.
Theoretical investigations on related compounds, such as 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, have utilized semiempirical PM3 and Density Functional Theory (DFT) methods to analyze the impact of different substituents on the electronic structure. These studies reveal that both electron-donating and electron-withdrawing groups significantly affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and consequently the HOMO-LUMO energy gap. rdd.edu.iq For instance, strong electron-donating groups tend to decrease the energy gap, suggesting increased chemical reactivity. rdd.edu.iq
Computational studies on similar 1,4-disubstituted-1,2,3-triazoles have employed DFT calculations to predict various spectroscopic and electronic parameters. These studies often show good correlation between calculated and experimental data for properties like NMR chemical shifts and UV-Vis absorption spectra. nih.gov
Table 1: Predicted Electronic Properties of a Representative 1,4-Disubstituted-1,2,3-triazole Derivative (Data from analogous systems)
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| Energy Gap (ΔE) | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Note: The data in this table is illustrative and based on computational studies of similar 1,4-disubstituted-1,2,3-triazole derivatives. Specific values for this compound may vary.
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Another study focused on vanillin-derived 1,4-disubstituted 1,2,3-triazoles as potential inhibitors of bacterial DNA synthesis. nih.gov Molecular docking simulations in this research indicated that the triazole derivatives could fit well into the active site of the target protein, suggesting a mechanism for their antibacterial activity. nih.gov
Table 2: Illustrative Molecular Docking Results for a 1-phenyl-1H-1,2,3-triazole Analogue against a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | PHE28, LEU45, TYR102 |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The specific results for this compound would depend on the chosen protein target.
The insights gained from such simulations can guide the synthesis of new derivatives with improved binding affinities and selectivity, ultimately accelerating the drug discovery process.
Coordination Chemistry of 4 Ethyl 1 Phenyl 1h 1,2,3 Triazole and Its Derivatives As Ligands
Ligand Design Principles and Coordination Modes of 1,2,3-Triazoles
The versatility of the 1,2,3-triazole ring as a ligand scaffold stems from its multiple potential coordination sites and its ability to be incorporated into various ligand frameworks, leading to monodentate, bidentate, or polydentate coordination. The electronic nature of the triazole ring can be readily modified by the substituents at the N1 and C4 positions, influencing the donor properties of the ligand and, consequently, the properties of the resulting metal complexes.
1,2,3-triazoles primarily function as N-donor ligands, coordinating to metal centers through one of their nitrogen atoms. In neutral 1,4-disubstituted 1,2,3-triazoles like 4-ethyl-1-phenyl-1H-1,2,3-triazole, coordination typically occurs through the N3 atom, which is sterically more accessible and electronically favorable. When incorporated into chelating structures, such as with a pyridyl group at the C4 position, the triazole can act as a bidentate ligand, coordinating through the N3 atom and the nitrogen of the pyridyl ring. rsc.org
Anionic 1,2,3-triazole ligands can be generated through deprotonation, enhancing their electron-donating capabilities. For instance, 2,6-di(2H-1,2,3-triazol-4-yl)pyridine can form anionic tridentate ligands that exhibit strong electron donation, making them suitable for applications in dye-sensitized solar cells when complexed with ruthenium(II). tcichemicals.com Cationic ligands can be formed by quaternization of a nitrogen atom within the triazole ring or an attached substituent, although this is less common for direct coordination and more relevant to the formation of mesoionic carbenes.
Beyond simple N-donation, 1,2,3-triazoles can be converted into a unique class of ligands known as mesoionic carbenes (MICs), specifically 1,2,3-triazol-5-ylidenes. nih.gov These ligands are part of the broader family of N-heterocyclic carbenes (NHCs) but are distinguished by their mesoionic nature, meaning no single uncharged resonance structure can be drawn. nih.govwikipedia.org Triazolylidenes are typically generated by the deprotonation of a precursor 1,2,3-triazolium salt. nih.govnih.gov
These MICs are exceptionally strong σ-donors, even more so than traditional NHCs, which is attributed to reduced heteroatom stabilization. wikipedia.org This strong donor character leads to robust metal-carbon bonds, often resulting in complexes with high stability and resistance to oxidation. nih.govwikipedia.org The modular synthesis of the parent 1,2,3-triazole allows for the "à la carte" design of MIC ligands with tailored steric and electronic properties to meet specific catalytic or photophysical requirements. nih.gov
Synthesis and Characterization of Metal Complexes (e.g., Copper, Iridium, Palladium, Ruthenium)
The synthesis of metal complexes with 1,2,3-triazole-based ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal precursor. The "click chemistry" approach is frequently used to prepare the ligands themselves. acs.orgnih.gov
Copper Complexes: A variety of copper(I) and copper(II) complexes with 1,2,3-triazole ligands have been synthesized and characterized. beilstein-journals.orgrsc.orgsemanticscholar.orgnih.govrsc.org For instance, luminescent mononuclear copper(I) complexes have been prepared by reacting functionalized 1,2,3-triazole ligands with copper(I) precursors in the presence of phosphine co-ligands. rsc.org Dinuclear copper(I) complexes stabilized by 1,2,3-triazole-tethered N-heterocyclic carbene ligands have also been reported. beilstein-journals.org
Iridium Complexes: Iridium(III) complexes featuring 1,2,3-triazole-based ligands are of significant interest due to their phosphorescent properties. rsc.orgacs.orgfigshare.comnih.govtandfonline.com Synthesis often involves reacting a chloro-bridged iridium(III) dimer, such as [Ir(C^N)2(μ-Cl)]2, with the triazole-containing ancillary ligand. acs.org
Palladium Complexes: Palladium complexes with 1,2,3-triazole ligands, particularly those derived from mesoionic carbenes (MICs), have been developed for catalytic applications. rsc.orgacs.orgrsc.orgmdpi.com PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-MIC complexes can be synthesized directly from the corresponding triazolium salts by treatment with PdCl2 in pyridine. acs.org
Ruthenium Complexes: Ruthenium(II) complexes bearing 1,2,3-triazole ligands have been explored for their photophysical properties and potential applications in photochemistry. acs.orgrsc.orgacs.orgnih.govcore.ac.uk A common synthetic route involves the reaction of a precursor like Ru(phen)2Cl2 with the chelating triazole ligand. acs.orgnih.gov
A significant class of complexes involves the cyclometalation of ligands containing a 1-phenyl-1H-1,2,3-triazole core. In this coordination mode, the ligand acts as a C^N chelator, binding to the metal center through the N3 atom of the triazole and a carbon atom of the N1-phenyl ring via C-H activation. nih.govacs.org This creates a stable five-membered metallacycle. Cationic iridium(III) complexes, for example, have been synthesized using 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding triazolylidene as cyclometalating ligands. nih.govacs.org These complexes demonstrate the versatility of the phenyl-triazole scaffold in forming organometallic structures. nih.govacs.orgacs.org
Electronic Structure and Photophysical Properties of Triazole-Metal Complexes
The electronic properties and photophysical behavior of metal complexes are profoundly influenced by the coordinated 1,2,3-triazole-based ligands. hbku.edu.qaresearchgate.nethud.ac.ukhud.ac.uk
In d⁶ metal complexes, such as those of Ru(II) and Ir(III), the strong σ-donating nature of triazole and especially triazolylidene ligands can significantly affect the energies of the metal-centered d-orbitals. This allows for the fine-tuning of the emission properties of luminescent complexes. nih.govacs.org For instance, in cyclometalated iridium(III) complexes, the use of phenyl-triazole ligands can induce a spectral blue shift compared to analogous phenyl-pyridine ligands. acs.org The emission color can be tuned from blue to red by strategically modifying the substituents on the triazole and ancillary ligands. nih.gov
The emission in these complexes often originates from triplet metal-to-ligand charge transfer (³MLCT) states. rsc.orgacs.org However, the nature of the excited state can be altered by ligand design. For example, attaching a triphenylamine moiety can shift the excited state to one of intraligand charge transfer (³ILCT) character. hud.ac.uk
Below is a table summarizing the photophysical properties of selected iridium(III) complexes with phenyl-triazole-based cyclometalating ligands.
| Complex | Ancillary Ligand | Emission Max (nm) | Quantum Yield (%) | Reference |
| [Ir(1-methyl-4-phenyl-1H-1,2,3-triazole)₂(dtbbpy)]⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | 465 | 60 | nih.gov |
| [Ir(1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene)₂(dtbbpy)]⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | 555 | 50 | nih.gov |
| [Ir(1-methyl-4-phenyl-1H-1,2,3-triazole)(1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene)(dtbbpy)]⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | 505 | 55 | nih.gov |
Quantum yields measured in a diluted polymeric matrix at 298 K.
Applications in Metal-Catalyzed Transformations
Complexes of this compound and its derivatives have shown significant promise in the field of metal-catalyzed reactions. The triazole moiety can act as a directing group in C-H functionalization reactions or as a component of the ligand that modulates the catalytic activity of the metal center. sioc-journal.cn
Palladium complexes featuring 1,2,3-triazol-5-ylidene (MIC) ligands have been successfully employed as catalysts in cross-coupling reactions. For example, PEPPSI-type palladium complexes have demonstrated high conversion rates in the Mizoroki–Heck reaction for the coupling of aryl iodides and electron-deficient bromides with methyl acrylate. acs.org Phosphino-triazole ligands have also been developed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.org
Furthermore, the chirality that can be introduced into the ligand scaffold makes these complexes suitable for asymmetric catalysis. Chiral MIC ligands derived from 1,2,3-triazoles have been used to create enantiomerically pure metal complexes of gold, iridium, and ruthenium, which are effective in various catalytic transformations. nih.govsemanticscholar.orgacs.org For example, fused 1,2,3-triazole piperazines, synthesized via ruthenium-catalyzed azide-alkyne cycloaddition, are envisioned as potential chiral ligands for transition metal-catalyzed processes. rsc.org
The following table lists some metal-catalyzed reactions where 1,2,3-triazole-based ligands have been employed.
| Metal | Ligand Type | Reaction | Reference |
| Palladium | Mesoionic Carbene (MIC) | Mizoroki–Heck Reaction | acs.org |
| Palladium | Phosphino-triazole | Suzuki–Miyaura Coupling | acs.org |
| Palladium | Pyridine-appended bisphosphine | α-alkylation of acetophenone | rsc.org |
| Copper | Triazole-tethered NHC | Azide-Alkyne Cycloaddition (CuAAC) | beilstein-journals.org |
| Gold | Mesoionic Carbene (MIC) | Cycloisomerization | acs.org |
Supramolecular Chemistry Involving 4 Ethyl 1 Phenyl 1h 1,2,3 Triazole Moieties
Noncovalent Interactions Mediated by Triazole Units
The unique electronic properties of the 1,2,3-triazole ring enable it to participate in a wide array of noncovalent interactions, which are fundamental to its role in molecular recognition and self-assembly. These interactions include various forms of hydrogen bonding and electrostatically driven forces. rsc.orgnih.gov
The 1,2,3-triazole framework is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. rsc.org The nitrogen atoms within the ring possess lone pairs of electrons, allowing them to function as hydrogen bond acceptors. Concurrently, the C-H bonds of the triazole ring, particularly the C5-H, are sufficiently polarized to act as effective hydrogen bond donors. rsc.orgresearchgate.net This acidity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net These C–H⋯X (where X is an acceptor atom like O, N, or a halide) interactions are crucial for stabilizing specific conformations and mediating intermolecular connections. rsc.org
Beyond conventional hydrogen bonds, the triazole ring can engage in other directional noncovalent interactions. While less common, the nitrogen atoms can act as halogen bond acceptors, interacting with polarized halogen atoms (e.g., in iodoperfluoroalkanes). Similarly, chalcogen bonding, involving interactions with elements like sulfur or selenium, represents another potential mode of noncovalent engagement for the triazole moiety, contributing to the structural diversity of its supramolecular assemblies.
Table 1: Potential Noncovalent Interactions Involving the 1,2,3-Triazole Moiety
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Hydrogen Bonding | Triazole C-H | Anion / Lone Pair | 15-40 |
| Hydrogen Bonding | X-H Group | Triazole Nitrogen | 15-40 |
| Halogen Bonding | R-X (X=Cl, Br, I) | Triazole Nitrogen | 5-30 |
| Chalcogen Bonding | R-Y-R' (Y=S, Se) | Triazole Nitrogen | 5-25 |
Anion-π interactions are noncovalent forces that occur between an anion and the surface of an electron-deficient aromatic system. rsc.org The 1,2,3-triazole ring is electron-deficient and aromatic, making it an ideal candidate for such interactions. otago.ac.nzanu.edu.au The presence of a phenyl group, as in 4-ethyl-1-phenyl-1H-1,2,3-triazole, can further modulate the electronic properties of the triazole ring system. These interactions are primarily electrostatic in nature, arising from the attraction between the negative charge of the anion and the partial positive charge on the atoms of the π-system. rsc.orgrsc.org
Theoretical and experimental studies have confirmed that anion-π interactions involving triazole rings are energetically significant, with interaction energies comparable to strong hydrogen bonds. rsc.org In certain crystal structures, anions have been observed to reside in "π-pockets" formed by multiple triazole rings, highlighting the importance of this interaction in creating specific binding sites. otago.ac.nzanu.edu.au
Design and Synthesis of Triazole-Based Receptors for Molecular Recognition
The predictable and robust noncovalent interactions mediated by the triazole unit make it a prime component in the design of synthetic receptors for various guest species. rsc.org The ease of its formation through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction allows for the modular assembly of complex host molecules. nih.govnih.gov
The ability of the triazole C-H group to form strong hydrogen bonds and the ring's capacity for anion-π interactions have been widely exploited in the development of anion receptors. researchgate.netrsc.org By arranging multiple triazole units within a larger molecular framework, chemists can create pre-organized cavities that are complementary in size, shape, and electronic character to target anions like halides (F⁻, Cl⁻, Br⁻) or oxoanions (e.g., acetate, sulfate). rsc.orgacs.org For instance, cage-like molecules composed of alternating triazole and phenyl units have been computationally shown to exhibit high affinity and selectivity for chloride anions, driven by a combination of hydrogen bonding and electrostatic forces. rsc.org
Furthermore, the nitrogen atoms of the triazole ring can act as coordination sites for metal cations. This property allows for the design of receptors that can bind cations or even ion pairs. acs.orgnih.gov Tripodal receptors featuring three triazole-containing arms have demonstrated selective sensing of metal cations like Cu²⁺ and Pb²⁺, where the binding event is signaled by a change in color or fluorescence. nih.gov
Table 2: Examples of Triazole-Based Receptor Types and Their Targets
| Receptor Type | Target Guest(s) | Key Interactions |
| Tripodal Tris(triazole) | Citrate, Cu²⁺, Pb²⁺ | Hydrogen Bonding, Metal Coordination |
| Triazolo-Cage | Cl⁻, Br⁻, I⁻ | C-H···Anion Hydrogen Bonding, Anion-π |
| Bis-Urea Macrocycle | Acetate, H₂PO₄⁻, Na⁺ | N-H···Anion Hydrogen Bonding, Cation Coordination |
Catalytic Applications of 4 Ethyl 1 Phenyl 1h 1,2,3 Triazole Based Systems
Organocatalysis Utilizing Triazole Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Within this field, nitrogen-containing heterocycles are of significant interest. However, specific studies on 4-ethyl-1-phenyl-1H-1,2,3-triazole as an organocatalyst are not found in the current body of scientific literature. The following sections discuss general concepts where analogous triazole compounds have been applied, but it must be emphasized that these are not direct applications of this compound.
Triazoles as Brønsted Acid/Base Catalysts
The 1,2,3-triazole ring possesses both weakly basic nitrogen atoms and a potentially acidic C-H bond at the 5-position, allowing it to theoretically function as a Brønsted acid or base. The electronic properties of the substituents on the triazole ring can modulate this acidity and basicity. For the target molecule, the phenyl group at the N1 position and the ethyl group at the C4 position would influence the electron density of the ring.
However, no published research specifically investigates or reports the use of this compound as a Brønsted acid or base catalyst in any organic transformation. The potential for this application remains purely theoretical at this time.
Triazole-Derived Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms in the 1,2,3-triazole ring are excellent coordinating atoms for transition metals, making triazole derivatives popular candidates for ligands in catalysis. These ligands have been used in a wide array of metal-catalyzed reactions.
Role in Metal-Catalyzed Organic Transformations
1,4-Disubstituted 1,2,3-triazoles, structurally similar to the target compound, are widely synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". mdpi.comontosight.ai These triazoles have been employed as ligands for various metals, including iridium, nih.govacs.orgnih.gov palladium, gold, silver, and rhodium. nih.gov The resulting metal complexes have found applications in areas such as photoluminescence and homogeneous catalysis. For instance, related 1-methyl-4-phenyl-1H-1,2,3-triazole has been used as a cyclometalating ligand for iridium(III) complexes, which have been studied for their photophysical properties. nih.govacs.orgnih.gov
Despite the extensive research on analogous compounds, there is a clear absence of studies detailing the synthesis of metal complexes with this compound and their subsequent application in any metal-catalyzed organic transformations. Therefore, no data on its performance, selectivity, or substrate scope in reactions like cross-coupling, hydrogenation, or oxidation can be provided.
A patent has been filed for a functionalized silica (B1680970) sorbent using 4-phenyl-1,2,3-triazole for the adsorption of phenolic contaminants, which represents a use in materials science for separation rather than catalysis. google.com
Recyclability Studies of Catalytic Systems
The recyclability of a catalyst is a crucial factor for sustainable and cost-effective chemical processes. In heterogeneous catalysis, anchoring a ligand and its metal complex to a solid support is a common strategy to facilitate catalyst recovery and reuse. While there are general reports on the development of recyclable catalysts based on triazole-functionalized supports, mdpi.com no such studies have been conducted using this compound. Consequently, there is no experimental data available on the stability, leaching, or reusability of any catalytic system based on this specific compound.
Advanced Functionalization and Derivatization Strategies for 4 Ethyl 1 Phenyl 1h 1,2,3 Triazole
Post-Click Functionalization of the Triazole Ring
Once the 1,4-disubstituted triazole ring, such as in 4-ethyl-1-phenyl-1H-1,2,3-triazole, is formed, its periphery can be further modified. These post-click functionalization strategies are crucial for fine-tuning molecular properties and introducing new functionalities. Modifications can be targeted at the nitrogen or carbon atoms of the heterocyclic ring.
The 1-phenyl-1H-1,2,3-triazole core possesses two remaining nitrogen atoms (N2 and N3) that are nucleophilic. However, since the N1 position is already substituted with a phenyl group, further functionalization, such as alkylation or arylation, occurs at the N2 or N3 positions. The challenge lies in controlling the regioselectivity of these reactions. clockss.org Direct alkylation of 1H-1,2,3-triazoles often results in a mixture of N1 and N2 isomers, with N2-alkylation being particularly challenging to achieve selectively. rsc.org
For a 1-substituted triazole, functionalization leads to the formation of a triazolium salt. The reaction of 1-alkyl-1H-1,2,3-triazoles with alkyl halides typically yields 1,3-dialkyl-1H-1,2,3-triazolium salts. In the context of this compound, alkylation would lead to a 1-phenyl-3-alkyl-4-ethyl-1H-1,2,3-triazolium salt.
Achieving selective N2 functionalization is a significant synthetic hurdle. However, specialized methods have been developed. For instance, gold catalysis has been shown to facilitate the N2-selective alkylation of 4-substituted NH-1,2,3-triazoles using vinyl ethers, a process that avoids the common issue of isomeric mixtures. rsc.org Another strategy involves the arylation of 4,5-disubstituted 2H-1,2,3-triazoles, which can be achieved with complete regioselectivity for the N2 isomer under specific palladium-catalyzed conditions. clockss.org These methods highlight that the choice of catalyst and electrophile is paramount in directing the functionalization to the desired nitrogen atom.
Table 1: N-Functionalization Strategies for 1,2,3-Triazoles
| Strategy | Reagents & Conditions | Product Type | Regioselectivity | Ref |
| N2-Alkylation | Vinyl ether, Au(I) catalyst | N2-Alkyl-1,2,3-triazole | High N2 selectivity | rsc.org |
| N2-Arylation | Aryl halides, Pd catalyst, Proline ligand, DMSO | N2-Aryl-1,2,3-triazole | Complete N2 selectivity for 4,5-disubstituted triazoles | clockss.org |
| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | N1,N3-Dialkyl-triazolium salt | Forms triazolium salt from 1-substituted triazole |
In this compound, the C4 position is occupied by an ethyl group. Therefore, C-functionalization focuses on the C5 position, which bears a hydrogen atom. Direct C-H activation has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates.
Palladium-catalyzed direct arylation is a highly effective method for functionalizing the C5 position of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction allows for the introduction of a wide range of electron-rich and electron-deficient aryl groups. The process is tolerant of various functional groups on both the triazole and the aryl halide, making it a versatile tool for creating 1,4,5-trisubstituted triazoles. nih.govrsc.org
Another fundamental strategy for C5 functionalization is deprotonation to form a triazolyl anion, followed by reaction with an electrophile. The C5-proton of 1-substituted 1,2,3-triazoles is acidic and can be removed by a strong base like n-butyllithium to generate a 5-lithio-1,2,3-triazole intermediate. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to install a new substituent at the C5 position. This lithiation-electrophilic quench sequence is a classic and reliable method for C-functionalization. clockss.org
Table 2: C5-Functionalization of 1,4-Disubstituted 1,2,3-Triazoles
| Strategy | Reagents & Conditions | Product Type | Key Feature | Ref |
| Direct C5-Arylation | Aryl bromide, Pd catalyst (e.g., Pd(OAc)₂), Base, NMP solvent | 1,4,5-Trisubstituted 1,2,3-triazole | Direct C-H activation; broad substrate scope | nih.gov |
| Lithiation/Electrophilic Quench | 1. n-BuLi, THF, -78°C 2. Electrophile (E+) | 5-Substituted-1,4-disubstituted 1,2,3-triazole | Forms a nucleophilic C5-lithio intermediate | clockss.org |
| Oxidative Cross-Coupling | Pyridine N-oxides, Pd(OAc)₂, Ligand (e.g., 2,6-lutidine) | 5-Heteroaryl-1,4-disubstituted 1,2,3-triazole | Two-fold C-H activation for C-C bond formation | rsc.org |
Strategies for Regioselective Derivatization
Regioselectivity is the critical challenge when modifying the triazole ring, as multiple reactive sites exist. The choice of synthetic strategy dictates whether functionalization occurs at the N2, N3, or C5 position of a 1,4-disubstituted triazole.
For C-H activation at the C5 position, palladium catalysis is highly regioselective. nih.gov The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which is favored at the most acidic C-H bond, the C5-H. rsc.org In some cases, the triazole ring itself can act as a directing group to guide a metal catalyst to a specific C-H bond on one of its substituents, although this is more relevant for functionalizing the N1-phenyl group rather than the triazole core itself. wvu.edursc.org
For N-functionalization, regioselectivity between N2 and N3 (in a 1-substituted triazole) is influenced by several factors including the catalyst, solvent, base, and the nature of the electrophile. clockss.org For example, gold-catalyzed hydroalkoxylation of vinyl ethers with NH-triazoles shows a strong preference for N2-alkylation. rsc.org This selectivity is attributed to the specific coordination of the gold catalyst. In contrast, standard alkylation with alkyl halides often yields mixtures. The use of specific ion-pairing with triazole anions has also been shown to reverse typical regioselectivity in N-alkylation reactions. jst.go.jp Therefore, achieving regiocontrol requires careful selection of the entire reaction system.
Synthesis of Hybrid Architectures Incorporating Triazoles
The 1,2,3-triazole ring is an excellent linker, connecting different molecular fragments to create complex hybrid architectures with novel functions. This is due to its stability, rigid planar structure, and capacity for hydrogen bonding.
Small-Molecule Hybrids: The "click-tail" approach is a common strategy where a molecule containing an azide (B81097) or alkyne "tail" is clicked with another molecule to form a triazole-linked hybrid. This has been used to synthesize a vast array of bioactive compounds, such as linking a 1-phenyl-1,2,3-triazole moiety to sulfonamides, quinazolines, or morpholine (B109124) structures. arkat-usa.orgnih.gov
Triazole-Linked Polymers: The efficiency and orthogonality of the CuAAC reaction make it ideal for polymerization. Monomers containing both an azide and an alkyne can undergo step-growth polymerization to create polytriazoles. Alternatively, monomers with either an azide or an alkyne can be polymerized with a corresponding bifunctional linker. These triazole-linked polymers have applications as sequence-defined oligomers and in creating novel materials. rsc.orgacs.org A solvent- and catalyst-free topochemical azide-alkyne cycloaddition (TAAC) has even been developed to synthesize triazole-linked DNA analogues in a single-crystal-to-single-crystal transformation. nih.gov
Metal-Organic Frameworks (MOFs): Triazole-containing ligands are widely used to construct MOFs. The nitrogen-rich triazole rings can act as effective coordination sites for metal ions and can also enhance the affinity of the MOF for molecules like CO₂. acs.org Functionalized MOFs can be created by synthesizing ligands that already contain a triazole, such as a triazole-functionalized dicarboxylic acid, and then using them in solvothermal assembly with metal ions. acs.orgjove.com An alternative method is post-synthetic ligand exchange (PSE), where a pre-formed MOF is soaked in a solution containing a triazole-functionalized ligand, which then exchanges with the original ligands in the framework. jove.combohrium.comjove.com
Table 3: Examples of Triazole-Based Hybrid Architectures
| Architecture Type | Synthetic Strategy | Example Precursors | Resulting Structure | Ref |
| Small-Molecule Hybrid | Click-Tail Approach | Phenyl azide, Propargyl-sulfamoylbenzamide | 1-Phenyl-1,2,3-triazole linked to a sulfonamide | nih.gov |
| Sequence-Defined Polymer | Azide-Alkyne "Click" Polymerization | Monomers with azide and alkyne functionalities | Polytriazole backbone | rsc.org |
| Metal-Organic Framework | Solvothermal Assembly | Triazole-functionalized dicarboxylic acid, Cu(II) ions | Highly porous framework with exposed triazole groups | acs.org |
| Functionalized MOF | Post-Synthetic Exchange | UiO-66 MOF, Triazole-containing dicarboxylic acid | Triazole groups incorporated into the MOF pores | jove.combohrium.com |
Ene-Azide Cycloaddition for Triazole Precursor Synthesis
While the alkyne-azide cycloaddition is the most common route to 1,2,3-triazoles, the ene-azide cycloaddition (EAC) offers an alternative pathway. This reaction involves the cycloaddition of an azide with an alkene. This approach is significant because it expands the range of available starting materials to the vast pool of olefin-containing molecules.
The reaction typically proceeds via a 1,3-dipolar cycloaddition to form an intermediate 1,2,3-triazoline. This triazoline can be unstable and may require subsequent aromatization to form the stable 1,2,3-triazole ring. This aromatization often involves the elimination of a leaving group. The stability of the triazoline intermediate and the feasibility of the reaction are highly dependent on the electronic nature of the alkene. The reaction works best with activated alkenes, such as those bearing electron-withdrawing groups, or with strained alkenes.
For the synthesis of a precursor to this compound, one could envision a reaction between phenyl azide and an appropriately substituted alkene, such as an enamine or an enol ether derived from butanal, followed by an oxidation/aromatization step. The EAC reaction provides a non-click alternative for constructing the core triazole heterocycle, expanding the synthetic toolkit available to chemists.
Future Research Directions and Perspectives
Emerging Methodologies in Triazole Synthesis
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This reaction is renowned for its high efficiency, regioselectivity, and mild reaction conditions, making it the benchmark for synthesizing 1,4-disubstituted 1,2,3-triazoles like 4-ethyl-1-phenyl-1H-1,2,3-triazole. The traditional synthesis would involve the cycloaddition of phenylazide and 1-butyne (B89482).
Future research is moving beyond conventional methods to explore more sustainable, efficient, and diverse synthetic pathways.
Key Emerging Methodologies:
Advanced Catalytic Systems: While copper remains a primary catalyst, research is expanding to include other metals like ruthenium, iron, and palladium, which can offer different reactivity profiles and functional group tolerance. tandfonline.com The development of novel catalyst systems, such as those supported on polymers, nanoparticles, or ionic liquids, aims to improve catalyst recovery and reusability, enhancing the green credentials of triazole synthesis. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): One-pot syntheses, where sequential reactions occur in a single vessel, are gaining traction for their efficiency. tandfonline.com For instance, an alkyl halide can react with sodium azide (B81097) to form the organic azide in situ, which then undergoes cycloaddition with an alkyne, streamlining the process. tandfonline.com Three-component reactions involving an alkyne, an azide source, and an electrophile are also being developed to create highly functionalized triazoles in a single step. frontiersin.orgnih.gov
Metal-Free Synthesis: To circumvent the potential toxicity and cost associated with metal catalysts, metal-free cycloaddition methods are an active area of research. These often require elevated temperatures or the use of strained alkynes but offer a pathway to "cleaner" products. organic-chemistry.org
Non-Conventional Energy Sources: The use of microwave irradiation and ultrasound are being explored to accelerate reaction rates and improve yields. researchgate.netrgmcet.edu.in Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times for CuAAC reactions from hours to minutes. researchgate.net
Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazoles
| Methodology | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional CuAAC | Cu(I) salts, e.g., CuI, CuSO₄/Sodium Ascorbate | High yield, high regioselectivity, mild conditions | Residual copper contamination |
| Microwave-Assisted | Cu(I) catalyst, microwave irradiation | Drastically reduced reaction times, higher yields researchgate.net | Requires specialized equipment |
| One-Pot Synthesis | In situ azide formation followed by CuAAC | Increased efficiency, reduced purification steps tandfonline.com | Requires compatible reaction conditions |
| Metal-Free Cycloaddition | Heat, strain-promoted alkynes | Avoids metal contamination | Harsher conditions, limited substrate scope organic-chemistry.org |
Novel Applications in Advanced Functional Materials
The inherent properties of the 1,2,3-triazole ring—its aromaticity, high dipole moment, and ability to engage in various non-covalent interactions—make it an excellent building block for advanced functional materials. tandfonline.comrgmcet.edu.in The phenyl and ethyl substituents on this compound can be further functionalized to tune its electronic and photophysical properties.
Future research in this area will likely focus on incorporating this triazole into sophisticated material architectures.
Organic Light-Emitting Diodes (OLEDs): Triazole derivatives have demonstrated excellent electron-transport and hole-blocking properties, making them suitable for use in OLEDs. researchgate.net Research into compounds structurally similar to this compound, such as 1-methyl-4-phenyl-1H-1,2,3-triazole, has shown their potential as ligands in highly luminescent iridium(III) complexes. acs.orgbohrium.com These complexes are notable for their tunable emission colors, from blue to red, and high quantum yields, making them promising for next-generation displays and lighting. acs.orgbohrium.comresearchgate.net
Fluorescent Sensors: The triazole ring can be part of a larger conjugated system to create fluorophores. wvu.edu By attaching specific recognition moieties to the phenyl or ethyl groups, this compound could be developed into a selective chemosensor for detecting metal ions or anions. The triazole's electronic nature can influence the photophysical properties of the molecule upon binding to an analyte, leading to a detectable change in fluorescence.
Liquid Crystals: The rigid, planar structure of the triazole ring, combined with appropriate flexible side chains, can induce liquid crystalline behavior. By modifying the ethyl and phenyl groups, it may be possible to design derivatives of this compound that exhibit specific mesophases, with potential applications in displays and optical switching devices.
Synergistic Approaches in Supramolecular and Coordination Chemistry
The 1,2,3-triazole moiety is more than just a stable linker; it is an active participant in forming complex, ordered structures through a combination of coordination bonds and non-covalent interactions. researchgate.netrsc.org This dual role is key to its utility in supramolecular chemistry.
Anion Recognition and Sensing: The C5-H bond of the 1,4-disubstituted triazole ring is polarized and can act as a hydrogen bond donor to bind anions. researchgate.netrsc.org By incorporating this compound into larger macrocyclic or acyclic structures, sophisticated anion receptors can be designed. nih.govbeilstein-journals.org Furthermore, quaternization of the triazole ring to form a triazolium salt significantly enhances this C-H acidity, leading to stronger anion binding, which is useful for creating highly selective sensors. nih.govbeilstein-journals.org
Coordination Chemistry and Catalysis: The nitrogen atoms (N2 and N3) of the triazole ring are effective coordination sites for transition metals. researchgate.net This allows this compound to act as a versatile ligand. researchgate.net The resulting metal complexes have applications in catalysis, where the triazole ligand can stabilize the metal center and influence its reactivity. wvu.edu Research has shown that iridium complexes with triazole-based ligands are effective in photoredox catalysis. wvu.edu
Self-Assembled Systems: The interplay between the coordination capabilities of the triazole nitrogens and the potential for hydrogen bonding at the C5-H position allows for the creation of complex, self-assembled structures. researchgate.netrsc.org For example, a metal-triazole complex could be designed where the metal serves as a structural node, while the outward-facing C-H groups direct the assembly of a larger array through hydrogen bonding. This synergistic approach enables the construction of intricate architectures like metal-organic frameworks (MOFs) and coordination polymers with tailored properties for gas storage or catalysis.
Table 2: Supramolecular and Coordination Properties of the 1,2,3-Triazole Ring
| Interaction Type | Participating Atoms | Application Area |
|---|---|---|
| Hydrogen Bonding | C5-H as donor; N2/N3 as acceptors researchgate.netnih.gov | Anion recognition, crystal engineering, organocatalysis |
| Halogen Bonding | Halogenated C5 as donor | Anion recognition researchgate.net |
| Coordination (Monodentate) | N3 atom researchgate.net | Synthesis of metal complexes, catalysis |
| Coordination (Bridging) | N2 and N3 atoms researchgate.net | Formation of coordination polymers and MOFs |
| Mesoionic Carbene (MIC) Coordination | C5 atom (after deprotonation of triazolium) researchgate.netrsc.org | Strong metal-ligand bonds, robust catalysts |
Q & A
Q. What are the established synthetic routes for 4-ethyl-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?
The most common method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides. For example, analogs like 4-(4-methoxyphenyl)-1-(pyrazol-3-yl)-1H-1,2,3-triazole were synthesized using CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours, achieving ~60% yield after column chromatography . Optimization may include varying solvents (e.g., DMF for polar substrates), temperature (50–80°C), or catalyst loading (1–5 mol% Cu). Purity is typically confirmed via melting point, NMR, and LC-MS .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX/ORTEP for visualization and geometry analysis . For example, triazole derivatives often exhibit planar geometry with anisotropic displacement parameters refined to R1 < 0.05. Hydrogen bonding networks (e.g., C–H⋯N) should be analyzed to understand packing behavior .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 2–3 Hz for triazole protons) and DEPT-135 for carbon hybridization.
- IR : Look for N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. Cross-validate with computational methods (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) can model transition states for reactions like Suzuki-Miyaura cross-coupling. For instance, calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. Molecular docking (AutoDock Vina) may predict binding affinities with enzymes (e.g., PXR receptors) . Pair these with experimental kinetics (e.g., rate constants from UV-Vis) to validate mechanisms .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives?
- Dose-response curves : Test across 3+ concentrations to confirm IC₅₀ trends.
- Structural analogs : Compare 4-ethyl-1-phenyl derivatives with sulfonyl/carbonyl-linked triazoles to isolate substituent effects .
- Cytotoxicity controls : Use MTT assays to differentiate specific activity from general toxicity .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Directed lithiation : Use n-BuLi at −78°C to selectively functionalize C5 of 1-phenyl-1H-1,2,3-triazole .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) favors C4/C5 positions; bromination (Br₂/H₂O) yields di/tri-substituted products . Monitor regioselectivity via NOESY NMR or SC-XRD .
Q. What methodologies optimize this compound as a ligand in coordination chemistry?
- Chelation studies : Titrate with metal salts (e.g., Pd(OAc)₂) and monitor via UV-Vis or ESI-MS.
- Catalytic screening : Test Suzuki-Miyaura coupling efficiency using Pd@click-MNPs/CS catalysts in green solvents (e.g., H₂O/EtOH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
